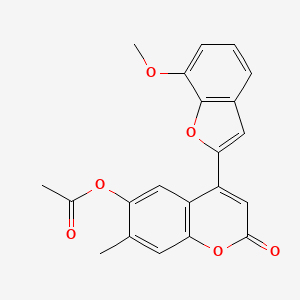

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl acetate is a complex organic molecule that combines structural elements from benzofuran and chromenone derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl acetate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate alkynes under acidic conditions.

Chromenone Synthesis: The chromenone core is often prepared via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

Coupling Reaction: The final step involves coupling the benzofuran and chromenone derivatives through esterification or other suitable coupling reactions, often using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the acetate ester linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl acetate: can undergo various chemical reactions, including:

Oxidation: The methoxy group on the benzofuran ring can be oxidized to form corresponding phenolic derivatives.

Reduction: The carbonyl groups in the chromenone moiety can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Phenolic derivatives.

Reduction: Alcohol derivatives.

Substitution: Various esters or amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl acetate: has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent due to its unique structural features.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science:

Mecanismo De Acción

The mechanism by which 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl acetate exerts its effects is largely dependent on its interaction with biological targets. For instance:

Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.

Antioxidant Activity: The compound can scavenge free radicals and upregulate antioxidant enzymes.

Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets like p53 or caspases.

Comparación Con Compuestos Similares

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl acetate: can be compared with other compounds such as:

Coumarin Derivatives: Similar in structure but may lack the benzofuran moiety, affecting their biological activity.

Benzofuran Derivatives: These compounds may not have the chromenone core, which can influence their chemical reactivity and applications.

Flavonoids: Structurally related but often have different substitution patterns and biological activities.

Conclusion

This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Actividad Biológica

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl acetate, also known by its CAS number 898458-01-0, is a synthetic compound that combines structural elements from benzofuran and chromenone derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C24H21O7 with a molecular weight of approximately 435.4 g/mol. Its complex structure incorporates both a benzofuran moiety and a chromenone core, which are known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀O₅ |

| Molecular Weight | 364.353 g/mol |

| CAS Number | 898458-01-0 |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzofuran ring through cyclization reactions and the chromenone core via Pechmann condensation. These synthetic routes are crucial for producing derivatives with enhanced biological activities.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain structural modifications can enhance its efficacy against various cancer cell lines, including A549 (lung cancer) cells. The structure-activity relationship (SAR) suggests that specific substitutions on the benzofuran or chromenone rings can modulate the anticancer activity significantly.

A comparative analysis of related compounds demonstrates varying degrees of cytotoxicity:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 4-(7-methoxy...) | 64 | A549 |

| 4-chlorophenyl | 61 | A549 |

| Control Compound | >100 | A549 |

These findings indicate that the presence of electron-withdrawing groups may enhance the compound's ability to induce apoptosis in cancer cells.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It is believed to inhibit pro-inflammatory cytokine production by modulating pathways such as NF-kB. In vitro studies have demonstrated that it can significantly reduce inflammation markers in stimulated human cells.

Antioxidant Activity

Another notable biological activity is its antioxidant capability. The compound can scavenge free radicals and upregulate antioxidant enzymes, thus contributing to cellular protection against oxidative stress. This activity is essential for preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound may activate apoptotic pathways involving p53 and caspases in cancer cells.

- Modulation of Signaling Pathways : It can interfere with NF-kB signaling, leading to decreased inflammation.

- Free Radical Scavenging : The presence of methoxy groups enhances its ability to neutralize reactive oxygen species (ROS).

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Lung Cancer Cells : A study demonstrated that treatment with this compound reduced A549 cell viability significantly compared to untreated controls, indicating its potential as a chemotherapeutic agent.

- Inflammation Model : In an experimental model of inflammation, administration of the compound resulted in a marked decrease in inflammatory cytokines, supporting its use in treating inflammatory diseases.

- Oxidative Stress Assessment : In vitro assays showed that the compound effectively reduced oxidative stress markers in neuronal cell cultures, suggesting neuroprotective properties.

Propiedades

IUPAC Name |

[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O6/c1-11-7-18-14(9-17(11)25-12(2)22)15(10-20(23)26-18)19-8-13-5-4-6-16(24-3)21(13)27-19/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCRDYXSMDDPIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC(=O)C)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.